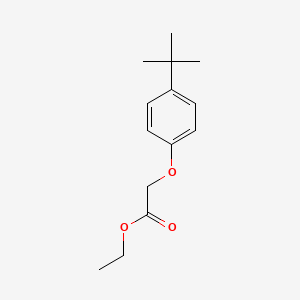

Ethyl (4-tert-butylphenoxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (4-tert-butylphenoxy)acetate is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Ethyl (4-tert-butylphenoxy)acetate serves as an important building block in synthetic organic chemistry. Its unique structure allows it to participate in various chemical reactions, including:

- Esterification : It can be synthesized through the reaction of 4-tert-butylphenol with acetic acid or acetic anhydride.

- Nucleophilic Substitution : The acetate group can be replaced by various nucleophiles, leading to the formation of new compounds.

Biological Applications

Research has indicated potential biological activities of this compound, particularly in pharmacology:

- Anticancer Activity : Studies have shown that derivatives of ethyl acetate extracts can selectively inhibit cancer cell growth. For instance, ethyl acetate fractions from certain plant extracts demonstrated significant cytotoxic effects against cervical cancer cells, suggesting that similar compounds may have therapeutic potential against cancer .

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Ethyl Acetate Extract | HeLa (Cervical Cancer) | 25 µg/mL | Induces cell cycle arrest and apoptosis |

- Antimicrobial Properties : this compound has been explored for its antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

Industrial Applications

In the industrial sector, this compound is utilized in:

- Manufacturing Specialty Chemicals : Its unique properties make it suitable for producing specialty chemicals used in coatings, adhesives, and plasticizers.

- Solvent Applications : Due to its solvent properties, it can be used in formulations requiring specific solubility characteristics.

Case Study 1: Anticancer Activity of Ethyl Acetate Extracts

A study conducted on the ethyl acetate extract from Rhamnus prinoides highlighted its selective action against cervical cancer cells. The extract inhibited cell migration and induced cell cycle arrest at the S phase. The study utilized molecular docking to identify potential binding affinities with essential genes involved in cancer progression .

Case Study 2: Synthesis and Characterization

A research project focused on synthesizing derivatives of this compound through various reaction pathways. The study documented the yields and purity of synthesized compounds, demonstrating the compound's versatility as a precursor for more complex molecules .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl (4-tert-butylphenoxy)acetate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification or transesterification. A common method involves reacting 4-tert-butylphenol with ethyl chloroacetate under basic conditions (e.g., K2CO3 in acetonitrile) . Yield optimization requires careful control of stoichiometry, temperature (60–80°C), and reaction time (4–24 hours). For example, excess ethyl chloroacetate (1.2–1.5 equivalents) improves conversion rates, while prolonged heating beyond 24 hours may degrade the product. Purity is often confirmed via HPLC or GC-MS, with residual solvents (e.g., acetonitrile) monitored per ICH guidelines .

Q. How is this compound characterized, and what analytical methods resolve structural ambiguities?

Key characterization techniques include:

- NMR : 1H and 13C NMR confirm ester linkage formation (e.g., δ ~4.2 ppm for –OCH2CO– and δ ~1.3 ppm for tert-butyl protons) .

- FTIR : Peaks at ~1740 cm−1 (C=O stretch) and 1250 cm−1 (C–O ester) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion [M+H]+ at m/z 265.1443 (C14H20O4) .

For isomers or impurities, chiral HPLC with a polysaccharide column resolves enantiomeric forms .

Q. What are the solubility and stability profiles of this compound under varying conditions?

Advanced Research Questions

Q. How do structural modifications to the tert-butyl or acetate groups alter bioactivity?

Modifying the tert-butyl group (e.g., replacing with –CF3) enhances lipophilicity (logP increase from 3.2 to 4.1), improving blood-brain barrier penetration in neuroactive studies . Conversely, substituting the ethyl group in the acetate moiety with methyl reduces metabolic clearance (e.g., t1/2 increases from 2.1 to 4.3 hours in rat liver microsomes) . Structure-activity relationship (SAR) studies often employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like PPAR-γ .

Q. What methodologies address contradictions in reported cytotoxicity data for this compound derivatives?

Discrepancies in cytotoxicity (e.g., IC50 values ranging from 5–50 µM) arise from assay conditions. Standardized protocols include:

- Cell Lines : Use authenticated lines (e.g., HepG2 vs. HeLa) with mycoplasma testing .

- Solvent Controls : Limit DMSO to <0.1% to avoid false positives .

- Dose-Response Curves : 8-point dilutions (0.1–100 µM) with triplicate replicates . Meta-analyses of public datasets (e.g., ChEMBL) can contextualize outliers .

Q. How is this compound utilized in environmental fate studies, and what are key degradation pathways?

Q. Methodological Challenges and Solutions

Q. What strategies mitigate interference from tert-butylphenoxy byproducts during HPLC analysis?

Common byproducts (e.g., di-ester adducts) co-elute with the target compound. Mitigation approaches:

- Column : C18 with 5 µm particles (150 mm × 4.6 mm) and 0.1% trifluoroacetic acid in mobile phase .

- Gradient : 30–70% acetonitrile over 20 minutes (flow rate 1 mL/min) .

- Detection : UV at 254 nm (ε = 5200 M−1cm−1) .

For unresolved peaks, LC-MS/MS (MRM mode) enhances specificity .

Q. How are computational models applied to predict the environmental impact of this compound?

QSAR models (e.g., EPI Suite) estimate parameters:

Propiedades

Número CAS |

3344-19-2 |

|---|---|

Fórmula molecular |

C14H20O3 |

Peso molecular |

236.31 g/mol |

Nombre IUPAC |

ethyl 2-(4-tert-butylphenoxy)acetate |

InChI |

InChI=1S/C14H20O3/c1-5-16-13(15)10-17-12-8-6-11(7-9-12)14(2,3)4/h6-9H,5,10H2,1-4H3 |

Clave InChI |

XKOOVHYJLVRPNR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)COC1=CC=C(C=C1)C(C)(C)C |

SMILES canónico |

CCOC(=O)COC1=CC=C(C=C1)C(C)(C)C |

Key on ui other cas no. |

3344-19-2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.